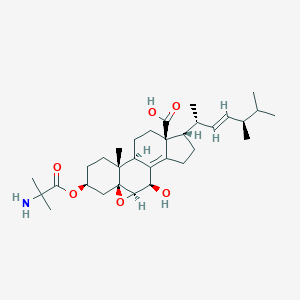
Ergokonin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergokonin C is a natural product isolated from the fungus Aspergillus koningii. It belongs to the class of ergot alkaloids and has been found to exhibit various biological activities. The compound has been of interest to researchers due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Ergokonin C is not fully understood. However, studies have shown that it acts on various signaling pathways in the body, including the MAPK/ERK and NF-kB pathways. It also modulates the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. In addition, this compound has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of Ergokonin C for lab experiments is its availability. The compound can be easily synthesized through the fermentation of Aspergillus koningii. It is also relatively stable, making it easier to handle in experiments. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its suitability for use in clinical trials.
将来の方向性
There are several future directions for research on Ergokonin C. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its anti-tumor activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its suitability for clinical use.
Conclusion
In conclusion, this compound is a natural product with various biological activities. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic applications. The compound acts on various signaling pathways in the body and has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
合成法
Ergokonin C can be synthesized through the fermentation of Aspergillus koningii. The fungus is cultured in a suitable medium, and the compound is extracted using various techniques such as solvent extraction, column chromatography, and crystallization. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
科学的研究の応用
Ergokonin C has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
139471-01-5 |
|---|---|
分子式 |
C32H49NO6 |
分子量 |
543.7 g/mol |
IUPAC名 |
(1S,2R,5S,7S,9R,10R,15S,16S)-5-(2-amino-2-methylpropanoyl)oxy-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-hydroxy-2-methyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-11-ene-16-carboxylic acid |
InChI |
InChI=1S/C32H49NO6/c1-17(2)18(3)8-9-19(4)21-10-11-23-24-22(13-15-31(21,23)27(35)36)30(7)14-12-20(38-28(37)29(5,6)33)16-32(30)26(39-32)25(24)34/h8-9,17-22,25-26,34H,10-16,33H2,1-7H3,(H,35,36)/b9-8+/t18-,19+,20-,21-,22-,25+,26+,30+,31-,32+/m0/s1 |
InChIキー |
YYOVEXZGHBXNOO-FLBCEDPUSA-N |
異性体SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@@H]1CCC2=C3[C@H](CC[C@]12C(=O)O)[C@]4(CC[C@@H](C[C@@]45[C@@H]([C@@H]3O)O5)OC(=O)C(C)(C)N)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C(=O)O)C4(CCC(CC45C(C3O)O5)OC(=O)C(C)(C)N)C |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C(=O)O)C4(CCC(CC45C(C3O)O5)OC(=O)C(C)(C)N)C |
同義語 |
Ergokonin C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



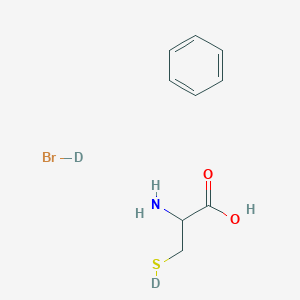
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
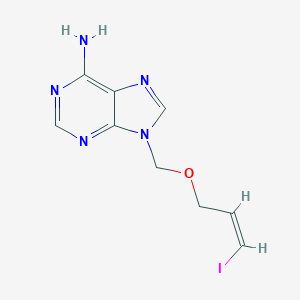
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
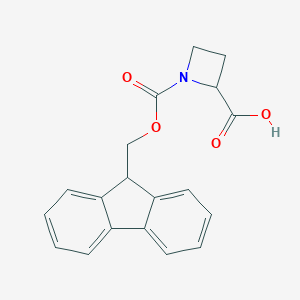
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
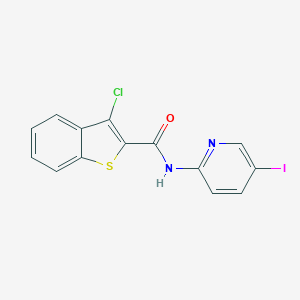

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
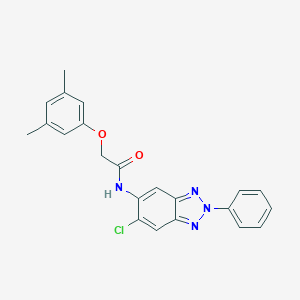
![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
